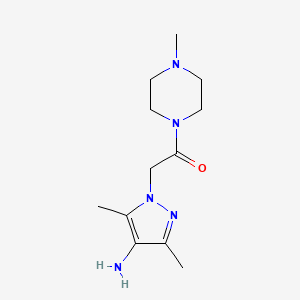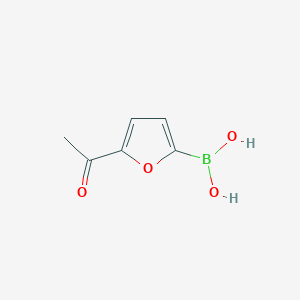
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
説明
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone, also known as 4-amino-3,5-dimethyl-1H-pyrazole-1-carboxylic acid ethyl ester, is an organic compound with a wide range of applications in the field of medicinal and scientific research. It is a white crystalline solid with a melting point of 143-144°C and a solubility of 0.4 g/L in water. This compound has become increasingly popular in the past few years due to its ability to affect various biochemical and physiological processes, as well as its potential for use in lab experiments.
作用機序
The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanonedimethyl-1H-pyrazole-1-carboxylic acid ethyl ester is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanonedimethyl-1H-pyrazole-1-carboxylic acid ethyl ester has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to decreased inflammation and pain. It has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been found to have antioxidant and antimicrobial properties, as well as to be an inhibitor of the enzyme monoamine oxidase (MAO).
実験室実験の利点と制限
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanonedimethyl-1H-pyrazole-1-carboxylic acid ethyl ester has a number of advantages for use in lab experiments. It is easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, this compound is relatively inexpensive, making it an attractive option for many researchers. However, this compound does have some limitations. It is not as soluble in water as some other compounds, making it difficult to use in certain experiments. In addition, this compound can be toxic in high concentrations, so it is important to use caution when using it in experiments.
将来の方向性
There are a number of potential future directions for the use of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanonedimethyl-1H-pyrazole-1-carboxylic acid ethyl ester. For example, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of inflammation and pain. In addition, further research could be conducted to explore the potential of this compound as a tool for the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of the enzyme monoamine oxidase (MAO).
科学的研究の応用
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanonedimethyl-1H-pyrazole-1-carboxylic acid ethyl ester has a wide range of applications in the field of scientific research. It has been used in studies on the structure-activity relationship of compounds, as well as in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of various compounds, such as the anticonvulsant drug pregabalin. In addition, this compound has been used in the synthesis of various other compounds, such as the anticancer drug imatinib.
特性
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-9-12(13)10(2)17(14-9)8-11(18)16-6-4-15(3)5-7-16/h4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCXXLDSXSOGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCN(CC2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)
